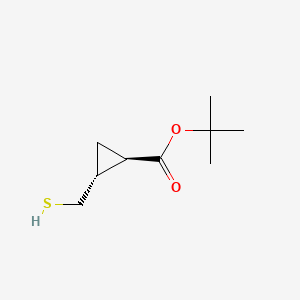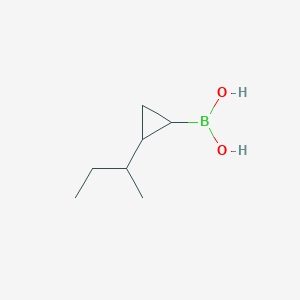
4-Sulfamoyl-1,2-thiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfamoyl-1,2-thiazole-3-carboxylic acid is an organic compound that belongs to the class of thiazolecarboxylic acids. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the sulfamoyl group and the carboxylic acid group makes this compound highly reactive and versatile in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-sulfamoyl-1,2-thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thioamides with α-haloketones, followed by oxidation to introduce the sulfamoyl group. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as carbodiimides .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Sulfamoyl-1,2-thiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly used.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted thiazole derivatives .
Applications De Recherche Scientifique
4-Sulfamoyl-1,2-thiazole-3-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-sulfamoyl-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
1,3-Thiazole-4-carboxylic acid: Shares the thiazole ring but lacks the sulfamoyl group, resulting in different reactivity and applications.
2-Amino-1,3,4-thiadiazole: Contains a similar heterocyclic structure but with different substituents, leading to distinct biological activities.
Sulfanilamide: A well-known antimicrobial agent with a sulfonamide group, similar in structure but with different pharmacological properties.
Uniqueness: 4-Sulfamoyl-1,2-thiazole-3-carboxylic acid is unique due to the combination of the thiazole ring and the sulfamoyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C4H4N2O4S2 |
|---|---|
Poids moléculaire |
208.2 g/mol |
Nom IUPAC |
4-sulfamoyl-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C4H4N2O4S2/c5-12(9,10)2-1-11-6-3(2)4(7)8/h1H,(H,7,8)(H2,5,9,10) |
Clé InChI |
IFWQKEBJXRRJRP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NS1)C(=O)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate](/img/structure/B13462414.png)
![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13462426.png)


![4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13462444.png)
![2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid](/img/structure/B13462452.png)


![[3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B13462476.png)

